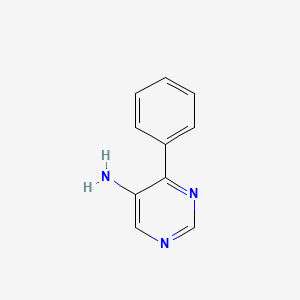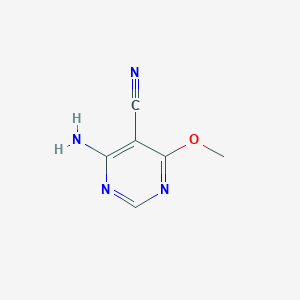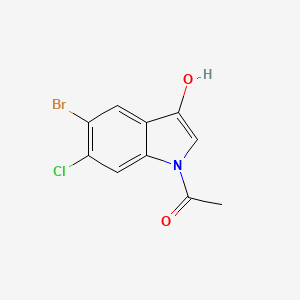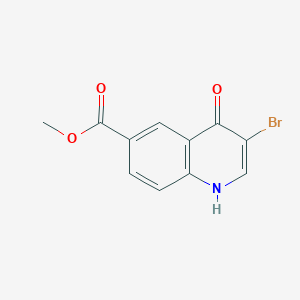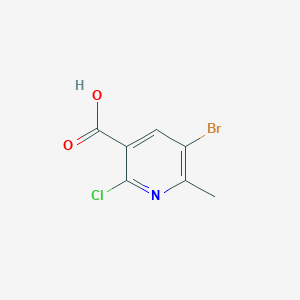![molecular formula C14H26N2O3 B1524855 Tert-butyl 4-[(dimethylcarbamoyl)methyl]piperidine-1-carboxylate CAS No. 1033705-58-6](/img/structure/B1524855.png)
Tert-butyl 4-[(dimethylcarbamoyl)methyl]piperidine-1-carboxylate
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Piperidine Derivatives : Tert-butyl 4-[(dimethylcarbamoyl)methyl]piperidine-1-carboxylate is used in the synthesis of diverse piperidine derivatives. These derivatives have promising applications in various fields, including the development of pharmaceutical compounds (Moskalenko & Boev, 2014).
Characterization and X-ray Diffraction Studies : This compound has been characterized using spectroscopic methods such as LCMS, NMR, and IR, and its structure has been confirmed by X-ray diffraction data. This comprehensive characterization is crucial for understanding its chemical properties and potential applications (Sanjeevarayappa et al., 2015).
Key Intermediate in Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of Vandetanib, an anti-cancer drug. Its synthesis involves steps like acylation, sulfonation, and substitution, highlighting its importance in complex drug synthesis processes (Wang et al., 2015).
Synthesis of Anticancer Drug Intermediates : The compound is also involved in the synthesis of small molecule anticancer drugs. It is used to create intermediates that are crucial for the development of novel anticancer therapeutics, demonstrating its significance in medicinal chemistry (Zhang et al., 2018).
Biological and Medicinal Research
Antibacterial and Anthelmintic Activity : This compound has shown moderate antibacterial and anthelmintic activity in in vitro studies. Such biological activities are essential for the development of new drugs and treatments for infections and parasitic diseases (Sanjeevarayappa et al., 2015).
Potential in Ion Exchange Membranes : Research has also explored its use in creating ion exchange membranes for alkaline fuel cells. This application demonstrates its potential beyond pharmaceuticals, in areas like energy and materials science (Olsson et al., 2018).
Anticorrosive Behavior : Studies have investigated its role in corrosion inhibition, particularly for carbon steel in acidic environments. This highlights its potential utility in industrial applications, such as in the protection of metals (Praveen et al., 2021).
properties
IUPAC Name |
tert-butyl 4-[2-(dimethylamino)-2-oxoethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-8-6-11(7-9-16)10-12(17)15(4)5/h11H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUGPNQSGVJWMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



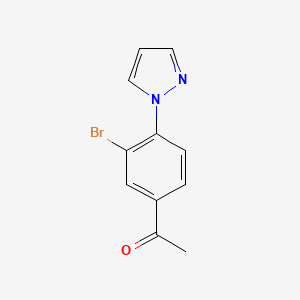
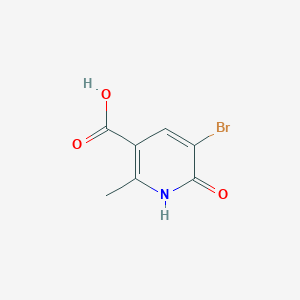
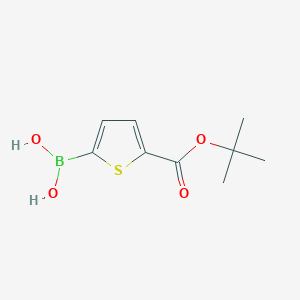
![7-Bromo-2-chloro-4-(4-morpholinyl)-thieno[3,2-d]pyrimidine](/img/structure/B1524777.png)
